Human Estrogen Receptor Binding Affinity: Glabrene versus Glabridin and Isoliquiritigenin
In a direct comparative study of purified licorice constituents, glabrene demonstrated binding affinity to the human estrogen receptor with an IC₅₀ of 1 μM [1]. Isoliquiritigenin exhibited slightly higher affinity at IC₅₀ = 0.5 μM under identical assay conditions [1]. In contrast, glabridin—the most commercially prevalent licorice isoflavonoid—showed substantially weaker binding with an IC₅₀ of 5 μM, representing a 5-fold lower affinity than glabrene [1]. Subsequent fractionation studies confirmed that glabrene-rich fractions displayed estrogenic responses predominantly to ERα, while glabridin exerted no agonistic activity toward either ER subtype [2].
| Evidence Dimension | Human estrogen receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 μM |
| Comparator Or Baseline | Glabridin: IC₅₀ = 5 μM; Isoliquiritigenin: IC₅₀ = 0.5 μM |
| Quantified Difference | 5-fold higher affinity than glabridin; 2-fold lower than isoliquiritigenin |
| Conditions | Human estrogen receptor binding assay; purified licorice constituents |
Why This Matters
This 5-fold differential in ER binding affinity eliminates glabridin as a functional substitute for any experiment requiring potent estrogenic agonism.
- [1] Tamir S, Eizenberg M, Somjen D, et al. Estrogen-like activity of glabrene and other constituents isolated from licorice root. J Steroid Biochem Mol Biol. 2001;78(3):291-298. View Source
- [2] Simons R, Vincken JP, Mol LAM, et al. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra). Anal Bioanal Chem. 2011;401(1):305-313. View Source
